REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][Cl:6])=[O:3].[CH3:7][CH:8]([OH:10])[CH3:9].N1C=CC=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:10][CH:8]([CH3:9])[CH3:7])[O:4][CH2:5][Cl:6]
|
Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC(=O)OCCl
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The title compound was prepared
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Name
|
|
Type
|
product
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Smiles
|
C(OCCl)(OC(C)C)=O
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.63 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |